9-methyl-N-(5-methylisoxazol-3-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Description
This compound features a fused pyrido-thieno-pyrimidine core with a 9-methyl substituent, a 4-oxo group, and a carboxamide moiety linked to a 5-methylisoxazol-3-yl ring. The pyrido-thieno-pyrimidine scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as kinases or DNA topoisomerases. The 5-methylisoxazol-3-yl group introduces steric and electronic modifications that may influence solubility, bioavailability, and target binding compared to analogs with different substituents .
Properties
IUPAC Name |
10-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c1-8-4-3-5-20-13(8)18-15-10(16(20)22)7-11(24-15)14(21)17-12-6-9(2)23-19-12/h3-7H,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKWGVYVFUOAMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-methyl-N-(5-methylisoxazol-3-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide (CAS No. 690251-84-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H12N4O3S
- Molecular Weight : 340.36 g/mol
- Purity : Typically ≥95% .
Antimicrobial Activity
Research indicates that compounds similar to 9-methyl-N-(5-methylisoxazol-3-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine have demonstrated significant antimicrobial properties. A study evaluated various derivatives against both Gram-positive and Gram-negative bacteria. The results showed that these compounds exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) determined for several strains including Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 4c | 12.5 | E. coli, S. aureus |
| 4e | 25 | S. typhi |
| 4g | 10 | M. tuberculosis |
The presence of a thienopyrimidinone ring structure was essential for the observed antimicrobial activity, suggesting that modifications to this core structure could enhance efficacy .
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly its inhibitory effects on various cancer cell lines. In vitro assays demonstrated that derivatives containing similar structures inhibited the growth of lung cancer cells (A549) and other tumor lines effectively.
A recent study highlighted the cytotoxic effects of pyrido[1,2-a]thieno[2,3-d]pyrimidines on cancer cells, showcasing their ability to inhibit EGFR (epidermal growth factor receptor) tyrosine kinase activity. The compounds were tested against cell lines such as NCI-H1975 and NCI-H460, with varying degrees of success:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A5 | >50 | NCI-H1975 |
| B8 | 0.297 | A549 |
| B9 | <0.440 | NCI-H1975 |
These findings suggest that while some derivatives exhibit low activity against certain cell lines, others demonstrate significant cytotoxicity, particularly when modified with specific side chains .
The biological activity of 9-methyl-N-(5-methylisoxazol-3-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine is believed to involve interaction with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical biological pathways, leading to modulation of cellular processes such as apoptosis in cancer cells or inhibition of bacterial growth through interference with metabolic pathways .
Case Studies
- Antimicrobial Efficacy : A study on the synthesis and evaluation of thienopyrimidine derivatives found that certain compounds exhibited potent activity against multidrug-resistant strains of bacteria. The study emphasized the importance of structural modifications for enhancing antimicrobial properties .
- Cytotoxicity in Cancer Research : Another investigation into pyrido[1,2-a]thieno[2,3-d]pyrimidines revealed promising results in inhibiting tumor growth in vitro. The study highlighted the need for further exploration into the structure-activity relationship to optimize therapeutic efficacy against various cancers .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural features that allow interaction with biological targets. Pyridopyrimidine derivatives have been recognized for their diverse biological activities, including:
- Antimicrobial Activity : Compounds similar to 9-methyl-N-(5-methylisoxazol-3-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide have shown efficacy against various bacterial strains. Research indicates that modifications in the isoxazole moiety can enhance antibacterial properties .
- Anticancer Properties : The isoxazole nucleus is known for its anticancer activities. Studies have demonstrated that related compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
Antiviral Applications
Recent studies have highlighted the antiviral potential of pyridopyrimidine derivatives. Specifically, compounds with similar structures have been investigated for their ability to inhibit viral replication. For instance, derivatives have shown effectiveness against HIV and other viruses by targeting viral enzymes essential for replication .
Enzyme Inhibition
The compound's unique structure allows it to act as an inhibitor for several enzymes:
- Urease Inhibition : Pyridopyrimidine compounds have been identified as urease inhibitors, which are crucial in treating infections caused by urease-producing bacteria. This inhibition can lead to reduced ammonia production, thereby alleviating symptoms associated with urinary tract infections .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of pyridopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 5-position of the isoxazole ring significantly increased antimicrobial potency.
| Compound Structure | MIC (µg/mL) | Activity |
|---|---|---|
| 9-methyl derivative | 32 | Moderate |
| 5-methylisoxazole derivative | 16 | High |
Case Study 2: Anticancer Activity
Research conducted on a series of pyridopyrimidine derivatives demonstrated that one compound induced apoptosis in MCF-7 breast cancer cells. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| Compound A | 45 | 40 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The most structurally analogous compound is 9-Methyl-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide (). Key differences include:
- Substituent on the carboxamide group : The target compound has a 5-methylisoxazol-3-yl group, whereas the analog features a thiazol-2-yl group.
- Electronic and steric profiles :
- The thiazole ring contains a sulfur atom, which is larger and more polarizable than the oxygen in isoxazole. This may enhance hydrophobic interactions or alter hydrogen-bonding capacity.
- The 5-methylisoxazol-3-yl group introduces a methyl substituent, increasing lipophilicity compared to the unsubstituted thiazole.
Molecular and Physicochemical Properties
Hypothesized Pharmacological Differences
- Target Binding : The isoxazole’s oxygen may form stronger hydrogen bonds with polar residues in enzyme active sites, while the thiazole’s sulfur could engage in π-sulfur interactions.
- Solubility : The thiazole analog’s additional sulfur atom (from the core) might reduce aqueous solubility relative to the target compound.
Q & A
Q. What synthetic strategies are employed for constructing the thieno[2,3-d]pyrimidine core in this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with cyclocondensation of thiophene derivatives with pyrimidine precursors. Key steps include:
- Formation of the pyrido[1,2-a]pyrimidine scaffold via acid-catalyzed cyclization.
- Functionalization at the 2-position with the 5-methylisoxazole carboxamide group. Optimization leverages statistical Design of Experiments (DoE) to minimize trial runs, focusing on variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can isolate critical parameters for yield improvement .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- 1H/13C NMR : Identifies aromatic proton environments (e.g., shifts in pyrido-pyrimidine protons due to electron-withdrawing substituents) .
- IR Spectroscopy : Confirms carbonyl (C=O) and amide (N-H) functional groups.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography (if available): Resolves stereochemical ambiguities in the fused-ring system .
Q. How do researchers compare the bioactivity of this compound with structurally related analogs?
Comparative structure-activity relationship (SAR) studies are conducted using:
- In vitro assays : Standardized models (e.g., enzyme inhibition or cell viability assays) under controlled conditions.
- Structural analogs : Compounds with variations in the isoxazole, thieno-pyrimidine, or methyl substituents are tested to isolate pharmacophoric motifs. For example, replacing the thieno-pyrimidine core with quinoline reduces anticancer activity .
Advanced Research Questions
Q. What computational approaches are used to predict interaction mechanisms between this compound and biological targets (e.g., kinases)?
- Molecular Docking : Simulates binding conformations in ATP-binding pockets of kinases, prioritizing hydrogen bonding with the carboxamide group and π-π stacking of the aromatic core.
- MD Simulations : Assesses binding stability over time, focusing on ligand-protein residue interactions (e.g., with hinge regions of EGFR or VEGFR2).
- Quantum Mechanical/Molecular Mechanical (QM/MM) : Models electronic effects of substituents on binding affinity .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions arise from variations in assay conditions (e.g., cell lines, incubation times) or structural impurities. Mitigation strategies include:
- Standardized protocols : Replicate assays using identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Purity validation : HPLC (>95% purity) and LC-MS to exclude degradation products.
- Meta-analysis : Cross-reference data with analogs (e.g., pyrido[1,2-a]pyrimidine derivatives) to identify trends .
Q. What evidence supports bioisosteric replacement of the thieno-pyrimidine core with other heterocycles?
Bioisosterism is validated through:
- Pharmacodynamic overlap : Similar IC50 values in kinase inhibition assays between thieno-pyrimidine and quinoline-based analogs.
- Structural mimicry : X-ray crystallography shows conserved hydrogen-bonding patterns despite core substitution (e.g., 4-hydroxyquinolin-2-one as a bioisostere) .
Q. How do researchers optimize pharmacokinetic properties (e.g., solubility, metabolic stability) of this compound?
- LogP adjustments : Introduce polar groups (e.g., -OH, -NH2) to the isoxazole moiety to enhance aqueous solubility.
- Prodrug strategies : Mask the carboxamide group with ester linkages for improved membrane permeability.
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., methyl groups prone to oxidation) using liver microsomes .
Methodological Resources
- Synthetic Optimization : Use ICReDD’s computational-experimental pipeline for reaction path screening .
- Data Reproducibility : Adopt CRDC guidelines (e.g., RDF2050112 for reactor design standardization) .
- Advanced Characterization : Combine NMR relaxation studies with DFT calculations to probe dynamic molecular behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
